molecular formula C11H11FO B1324728 Cyclobutyl 3-fluorophenyl ketone CAS No. 898790-64-2

Cyclobutyl 3-fluorophenyl ketone

Cat. No.: B1324728
CAS No.: 898790-64-2
M. Wt: 178.2 g/mol
InChI Key: YDBCUVFNKGSEEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclobutyl 3-fluorophenyl ketone is an organic compound with the molecular formula C11H11FO It is a derivative of cyclobutane and features a fluorophenyl group attached to a ketone

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclobutyl 3-fluorophenyl ketone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of cyclobutyl benzene with 3-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and enhancing overall efficiency.

Chemical Reactions Analysis

Types of Reactions: Cyclobutyl 3-fluorophenyl ketone undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed:

    Oxidation: Formation of cyclobutyl 3-fluorobenzoic acid.

    Reduction: Formation of cyclobutyl 3-fluorophenyl alcohol.

    Substitution: Formation of various substituted phenyl ketones depending on the nucleophile used.

Scientific Research Applications

Cyclobutyl 3-fluorophenyl ketone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cyclobutyl 3-fluorophenyl ketone involves its interaction with various molecular targets. The ketone group can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The fluorine atom on the phenyl ring can influence the compound’s electronic properties, affecting its reactivity and binding affinity.

Comparison with Similar Compounds

Cyclobutyl 3-fluorophenyl ketone can be compared with other similar compounds such as:

    Cyclobutyl phenyl ketone: Lacks the fluorine atom, resulting in different electronic properties and reactivity.

    Cyclobutyl 4-fluorophenyl ketone: The fluorine atom is positioned differently on the phenyl ring, which can influence the compound’s chemical behavior.

    Cyclopropyl 3-fluorophenyl ketone: Features a cyclopropyl group instead of a cyclobutyl group, leading to variations in steric and electronic effects.

The uniqueness of this compound lies in its specific combination of a cyclobutyl group and a fluorophenyl ketone, which imparts distinct chemical and physical properties that can be leveraged in various applications.

Properties

IUPAC Name

cyclobutyl-(3-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO/c12-10-6-2-5-9(7-10)11(13)8-3-1-4-8/h2,5-8H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBCUVFNKGSEEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642527
Record name Cyclobutyl(3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-64-2
Record name Cyclobutyl(3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.